Fluorescein-12-dutp

概要

説明

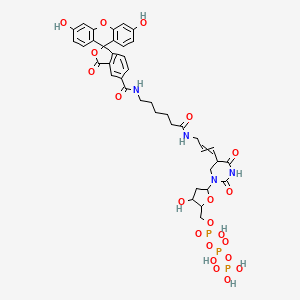

フルオレセイン-12-dUTPは、分子生物学および生化学において広く使用されている蛍光標識ヌクレオチドアナログです。デオキシウリジン三リン酸(dUTP)の誘導体であり、ウリジン塩基がフルオレセイン部分で修飾されています。 この化合物は主に、ポリメラーゼ連鎖反応(PCR)、ニックトランスレーション、ランダムプライム標識などのさまざまなアプリケーションにおけるDNAの標識に使用されます .

作用機序

フルオレセイン-12-dUTPは、酵素反応中にDNAに組み込まれることで効果を発揮します。フルオレセイン部分は蛍光タグとして作用し、標識されたDNAを蛍光顕微鏡下で可視化できます。 組み込みは、フルオレセイン-12-dUTPを基質として認識し、成長中のDNA鎖に組み込むDNAポリメラーゼによって促進されます .

類似の化合物との比較

類似の化合物

フルオレセイン-5-dUTP: 同様の用途を持ちますが、構造特性が異なる別のフルオレセイン標識ヌクレオチド。

ビオチン-11-dUTP: DNAの非蛍光標識に使用されるビオチン標識ヌクレオチド。

テトラメチルローダミン-5-dUTP: 赤色蛍光標識に使用されるローダミン標識ヌクレオチド .

独自性

フルオレセイン-12-dUTPは、その高い蛍光強度、安定性、およびさまざまなDNAポリメラーゼとの適合性により、他に類を見ません。 最適化されたリンカーにより、DNAへの効率的な組み込みが保証されるため、多くの分子生物学アプリケーションで好まれる選択肢となっています .

生化学分析

Biochemical Properties

Fluorescein-12-dUTP plays a crucial role in biochemical reactions by serving as a substrate for several DNA polymerases, including Taq DNA polymerase, phi29 DNA polymerase, and DNA polymerase I (both holoenzyme and Klenow fragment). It is also a substrate for terminal transferase and reverse transcriptases from avian myeloblastosis virus (AMV) and Moloney murine leukemia virus (M-MuLV) . The compound is incorporated into DNA during synthesis, replacing dTTP, and the resulting fluorescently labeled DNA can be used for various hybridization techniques .

Cellular Effects

This compound influences cellular processes by enabling the visualization of DNA within cells. This compound is used to label DNA during replication or repair, allowing researchers to study cell cycle dynamics, DNA damage, and repair mechanisms. The incorporation of this compound into DNA does not significantly alter the normal cellular processes, making it a valuable tool for studying gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by being incorporated into DNA in place of dTTP during DNA synthesis. This incorporation is facilitated by various DNA polymerases and reverse transcriptases. The fluorescent tag on this compound allows for the detection and visualization of the labeled DNA, enabling researchers to track DNA synthesis and localization within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable when stored at -20°C and protected from light. Short-term exposure to ambient temperature is possible, but prolonged exposure can lead to degradation and reduced labeling efficiency . Over time, the fluorescent signal from this compound-labeled DNA may diminish, necessitating careful handling and storage to maintain its effectiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively labels DNA without causing significant toxicity. At high doses, there may be adverse effects, including potential interference with normal DNA synthesis and cellular functions . It is essential to optimize the concentration of this compound for each specific application to achieve the desired labeling efficiency without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases and reverse transcriptases, which incorporate the compound into DNA. The fluorescent tag on this compound does not significantly alter the metabolic flux or levels of metabolites, making it a suitable tool for studying DNA-related processes .

Transport and Distribution

Within cells, this compound is transported and distributed similarly to its natural counterpart, dTTP. It is incorporated into DNA during synthesis and can be detected in various cellular compartments where DNA replication or repair occurs. The compound’s fluorescent tag allows for the visualization of its distribution within cells and tissues .

Subcellular Localization

This compound is localized to the nucleus, where DNA synthesis and repair take place. The compound is incorporated into newly synthesized DNA, allowing researchers to visualize and track DNA within the nucleus. The fluorescent tag on this compound does not interfere with its incorporation into DNA, ensuring accurate labeling and detection .

準備方法

合成経路と反応条件

フルオレセイン-12-dUTPは、フルオレセインをdUTPのアミノアリル基に結合させることで合成されます。合成には、官能基の保護、カップリング反応、脱保護ステップなど、複数のステップが含まれます。 反応条件は通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます .

工業生産方法

工業環境では、フルオレセイン-12-dUTPの生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動合成機、精製用の高速液体クロマトグラフィー(HPLC)、および製品の一貫性と信頼性を確保するための厳格な品質管理が含まれます .

化学反応の分析

反応の種類

フルオレセイン-12-dUTPは、次のようないくつかの種類の化学反応を起こします。

置換反応: フルオレセイン部分を他の官能基で置換して、その特性を変更できます。

酵素的組み込み: PCR、ニックトランスレーション、およびその他の標識技術中のさまざまなDNAポリメラーゼによってDNAに組み込むことができます

一般的な試薬と条件

フルオレセイン-12-dUTPを含む反応で使用される一般的な試薬には、次のものがあります。

DNAポリメラーゼ: Taq DNAポリメラーゼ、クレノウ断片、およびDNAポリメラーゼI。

バッファー: Tris-HCl、EDTA、NaCl、およびDTT。

溶媒: 合成のための水溶液および有機溶媒

生成される主な生成物

フルオレセイン-12-dUTPを含む反応から生成される主な生成物は、蛍光標識DNA断片であり、さまざまな分子生物学アプリケーションで使用されます .

科学研究における用途

フルオレセイン-12-dUTPは、科学研究において幅広い用途があり、次のものが含まれます。

化学: DNAの相互作用とダイナミクスを研究するための蛍光標識ヌクレオチドの合成に使用されます。

生物学: 細胞および組織における特定のDNA配列を検出するための蛍光in situハイブリダイゼーション(FISH)で使用されます。

医学: 遺伝子変異を検出および遺伝子発現を監視するための診断アッセイで使用されます。

科学的研究の応用

Fluorescein-12-dUTP has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of fluorescently labeled nucleotides for studying DNA interactions and dynamics.

Biology: Employed in fluorescence in situ hybridization (FISH) for detecting specific DNA sequences in cells and tissues.

Medicine: Utilized in diagnostic assays to detect genetic mutations and monitor gene expression.

Industry: Applied in the development of biosensors and diagnostic kits for detecting pathogens and genetic disorders .

類似化合物との比較

Similar Compounds

Fluorescein-5-dUTP: Another fluorescein-labeled nucleotide with similar applications but different structural properties.

Biotin-11-dUTP: A biotin-labeled nucleotide used for non-fluorescent labeling of DNA.

Tetramethylrhodamine-5-dUTP: A rhodamine-labeled nucleotide used for red fluorescence labeling .

Uniqueness

Fluorescein-12-dUTP is unique due to its high fluorescence intensity, stability, and compatibility with various DNA polymerases. Its optimized linker ensures efficient incorporation into DNA, making it a preferred choice for many molecular biology applications .

特性

IUPAC Name |

[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRZULTMFHDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N4O21P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine](/img/structure/B1447457.png)

![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)

![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)